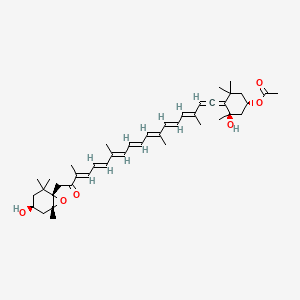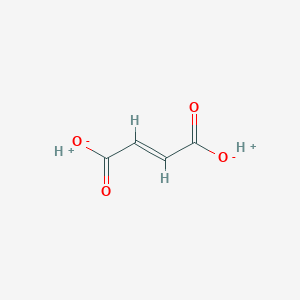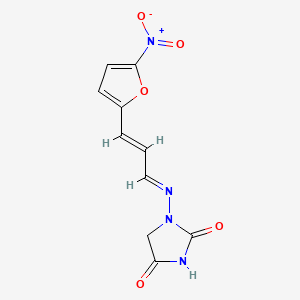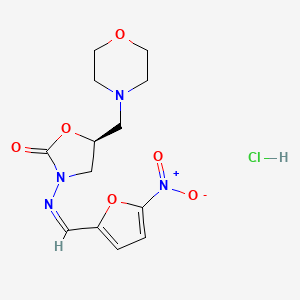
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide
説明
This would include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including its stereochemistry if applicable. Techniques like X-ray crystallography, NMR, and IR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve discussing the chemical reactions the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would include discussing properties like melting point, boiling point, solubility, and spectral properties.科学的研究の応用
Chemical Synthesis and Stability
Studies on similar compounds, such as pentafluorophenyl derivatives and pyridinium salts, have explored their synthesis and structural stability. For example, the use of pentafluorophenyl groups has been shown to stabilize certain chemical conformations, suggesting that substituents on benzamides can significantly affect their chemical properties and stability (Forbes et al., 2001). This principle can be applied to understand the stability and reactivity of N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide, particularly in designing synthesis pathways that leverage the influence of fluorine and chlorine substituents.
Crystal Structure and Hydrogen Bonding
The study of crystal structures and hydrogen bonding patterns in similar compounds, such as hydrazones and benzamides, reveals how substituents influence molecular architecture and intermolecular interactions (Khalid et al., 2021). These insights are crucial for applications in material science, where the arrangement of molecules within a crystal lattice can affect the material's physical properties. Understanding the intermolecular forces in N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide could aid in the development of new materials with tailored properties.
Catalysis and Coordination Chemistry
Research on the coordination chemistry of pyridyl and benzamidinate ligands with metals highlights the potential of N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide in catalysis and the formation of metal-organic complexes (Simons et al., 2003). These complexes can exhibit unique reactivity and selectivity, making them valuable for chemical synthesis and industrial processes. The electronic and steric effects of the difluorobenzamide and chloropyridinyl groups on the ligand's coordination behavior could be explored to develop novel catalysts.
Photocatalytic Applications
Investigations into the photocatalytic degradation of organic compounds using titanium dioxide have demonstrated the importance of adsorbent supports in enhancing the rate of mineralization (Torimoto et al., 1996). This research suggests that N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide could potentially be used in photocatalytic applications for environmental remediation, where its chemical structure may interact favorably with photocatalysts and adsorbents to degrade pollutants efficiently.
Safety And Hazards
This would involve discussing any known hazards associated with the compound, as well as appropriate safety precautions when handling it.
将来の方向性
This would involve discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. If you have information about “N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide”, I would be happy to help you understand it. Alternatively, if you’re interested in a different compound that is well-studied, I could provide an analysis for that.
特性
IUPAC Name |
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-11-4-2-8(6-16-11)17-12(18)7-1-3-9(14)10(15)5-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGUOCFTHNGPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide | |
CAS RN |
325457-89-4 | |
| Record name | ICA-27243 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325457894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICA-27243 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU7278D853 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)
![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)